N-Butyl-1H-benzimidazol-2-amine hydrochloride
Descripción
Nomenclature and Structural Identity
This compound exists under several systematic nomenclature conventions that reflect its complex heterocyclic structure. According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as N-butyl-1H-benzimidazol-2-amine, while its hydrochloride salt form carries the additional specification of the chloride counterion. The Chemical Abstracts Service has assigned the registry number 1992047-63-8 to the hydrochloride salt, distinguishing it from the free base form which bears the registry number 51314-51-3.
The molecular structure consists of a benzimidazole backbone, which represents a bicyclic aromatic system formed by the fusion of a benzene ring with an imidazole ring. The butyl substituent, specifically an n-butyl chain with the chemical formula C₄H₉, is attached to the nitrogen atom at position 1 of the benzimidazole ring system. The amine functional group is positioned at carbon 2 of the benzimidazole core, creating a secondary amine linkage that connects the butyl chain to the heterocyclic framework.
The three-dimensional conformational structure of N-butyl-1H-benzimidazol-2-amine demonstrates notable non-covalent interactions that have been extensively analyzed through computational chemistry methods. The hydrochloride salt formation significantly enhances the compound's water solubility and stability in dimethyl sulfoxide, making it particularly suitable for various research applications and potential therapeutic investigations. The InChI representation provides a standardized structural descriptor: InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13), which encodes the complete molecular connectivity and stereochemical information.
Historical Context of Benzimidazole Derivatives in Medicinal Chemistry
The historical development of benzimidazole derivatives in medicinal chemistry traces back to fundamental discoveries in the mid-20th century that established this heterocyclic scaffold as a privileged structure for pharmaceutical development. Benzimidazole itself was initially discovered during research investigations into vitamin B₁₂, where the benzimidazole nucleus was identified as a stable platform upon which therapeutic agents could be systematically developed. This discovery marked the beginning of extensive research into benzimidazole-based compounds and their potential medical applications.
The systematic exploration of benzimidazole derivatives gained significant momentum in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics that could confer biological activity. This theoretical framework provided the scientific foundation for subsequent research efforts that would span several decades and yield numerous clinically significant compounds. The first documented synthesis of benzimidazole compounds occurred in 1872 when Hoebrecker reported the synthesis of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions involving benzene-1,2-diamine derivatives.
The therapeutic potential of benzimidazole derivatives became particularly evident during the 1950s and 1960s, when researchers discovered that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole constituted an integral structural component of vitamin B₁₂. This finding established benzimidazoles as naturally occurring bioactive molecules and stimulated interest in developing synthetic analogs with enhanced pharmacological properties. The discovery led to systematic structure-activity relationship studies that revealed how various substitution patterns on the benzimidazole core could modulate biological activity and therapeutic potential.
The evolution of benzimidazole medicinal chemistry accelerated dramatically beginning in the 1990s, when numerous benzimidazole analog synthesis programs were initiated across pharmaceutical research institutions. These comprehensive efforts resulted in compounds with significantly increased potency, improved bioavailability, and substantial biological activity across multiple therapeutic domains. The structural versatility of the benzimidazole scaffold allowed researchers to develop compounds targeting diverse biological pathways, including antimicrobial systems, cancer cell proliferation mechanisms, and neurological signaling pathways.
Contemporary benzimidazole research has established this heterocyclic framework as one of the most adaptable cores in pharmaceutical chemistry, with successful applications spanning proton pump inhibitors such as lansoprazole, anthelmintic agents including albendazole, anticancer compounds like pracinostat, and antipsychotic medications such as risperidone. The continued development of benzimidazole derivatives reflects their fundamental importance in modern drug discovery, where their unique electronic properties and conformational flexibility enable selective interactions with diverse biological targets.
Significance of Substituent Effects on Benzimidazole Pharmacophores
The pharmacological activity of benzimidazole derivatives depends critically on the nature, position, and electronic properties of substituents attached to the heterocyclic core structure. Comprehensive structure-activity relationship analyses have demonstrated that substitutions at specific positions on the benzimidazole ring system can dramatically influence biological activity, target selectivity, and therapeutic potential. The significance of these substituent effects has been extensively documented through systematic studies examining how chemical modifications translate into altered pharmacological profiles.
Substitution at the N1 position of the benzimidazole ring has been shown to profoundly influence the biological activity of resulting compounds. Various heterocyclic substitutions at this position have been documented to produce effective anti-inflammatory effects across multiple compound series. Research has established that the electronic nature of N1 substituents directly correlates with the ability of benzimidazole derivatives to interact with specific biological targets, including cyclooxygenase enzymes, 5-lipoxygenase activating proteins, and various receptor systems.
The C2 position of the benzimidazole scaffold represents another critical site for structural modification, where substituent changes can direct compounds toward specific therapeutic applications. Studies have documented that benzimidazole derivatives substituted with anacardic acid at the C2 position demonstrate selective cyclooxygenase-2 inhibition, while 2-phenyl-substituted benzimidazoles show varying degrees of cyclooxygenase and 5-lipoxygenase inhibition depending on additional substituent patterns. The 2-aminobenzimidazole structural motif has emerged as particularly significant, with compounds bearing N-sulfonyl groups at this position demonstrating potent p38α mitogen-activated protein kinase inhibitory activity.
Modifications at the C5 and C6 positions of the benzimidazole ring system have revealed additional opportunities for developing compounds with specific pharmacological profiles. Research has shown that 5-carboxamide, sulfamoyl, or sulfonyl benzimidazole derivatives function as cannabinoid receptor antagonists, while C6 nitrile substitution produces compounds with excellent Janus kinase 3 inhibitory activity. These findings demonstrate how systematic structural modifications can redirect benzimidazole derivatives toward entirely different therapeutic targets and mechanisms of action.
The butyl substitution pattern present in N-butyl-1H-benzimidazol-2-amine represents a specific example of how alkyl chain length and positioning can influence compound properties. Studies examining benzimidazole derivatives with various alkyl substituents have revealed that chain length, branching patterns, and electronic characteristics all contribute to the overall biological activity profile. The n-butyl group provides an optimal balance of lipophilicity and molecular size that enables effective interaction with transient receptor potential canonical channels while maintaining appropriate pharmacokinetic properties.
Electronic effects associated with different substituent patterns play a fundamental role in determining the biological activity of benzimidazole derivatives. Research has consistently demonstrated that electron-withdrawing groups at specific positions can enhance inhibitory activity against various enzyme systems, while electron-donating substituents may redirect compounds toward alternative biological targets. The amphoteric nature of the benzimidazole ring system, containing nitrogen atoms capable of both proton acceptance and donation, enables these compounds to participate in diverse molecular recognition events that depend critically on the electronic environment created by substituent modifications.
Propiedades
IUPAC Name |
N-butyl-1H-benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11;/h4-7H,2-3,8H2,1H3,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLSYUAQEOLJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of the Benzimidazole Core
The benzimidazole scaffold is typically synthesized via the condensation of o-phenylenediamine with suitable one-carbon electrophiles. A common approach involves the reaction of o-phenylenediamine with cyanogen bromide (CNBr), yielding 2-aminobenzimidazole intermediates. This method allows for subsequent functionalization at the N1 position and the C2 amine group, critical for biological activity and further derivatization.
Selective N-Butylation at the N1 Position
Selective alkylation at the N1 position of the benzimidazole ring is crucial to obtain N-butyl substitution. This is generally achieved by treating the 2-aminobenzimidazole intermediate with butyl halides (e.g., butyl bromide or butyl iodide) under controlled conditions to avoid over-alkylation or alkylation at the amine group at C2. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a suitable base (e.g., potassium carbonate) to facilitate nucleophilic substitution.
Formation of the Hydrochloride Salt
The free base of N-butyl-1H-benzimidazol-2-amine is often unstable and prone to oxidation. To enhance stability and solubility, the hydrochloride salt is prepared by treating the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether. This salt formation step yields a crystalline, stable compound suitable for further pharmacological evaluation.
Representative Preparation Scheme
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine + cyanogen bromide, aqueous or alcoholic solvent, room temp | 2-Aminobenzimidazole intermediate |
| 2 | N-Butylation | 2-Aminobenzimidazole + butyl bromide, K2CO3, DMF, 60-80°C | N-Butyl-1H-benzimidazol-2-amine (free base) |
| 3 | Salt formation | N-Butyl-1H-benzimidazol-2-amine + HCl (gas or solution), ethanol | N-Butyl-1H-benzimidazol-2-amine hydrochloride (stable salt) |
Research Findings and Analysis
Stability and Activity: The hydrochloride salt form of N-butyl-1H-benzimidazol-2-amine exhibits enhanced stability compared to its free base, which is prone to rapid autoxidation forming inactive derivatives.
Structural Requirements: Studies indicate that the free amine at the C2 position is essential for biological activity, and the N1-butyl substituent is optimal for receptor agonistic activity, particularly for Toll-like receptor 8 (TLR8) agonism.
Synthetic Challenges: Attempts to modify the benzimidazole core or introduce bulky substituents at various positions often result in loss of activity or synthetic difficulties, emphasizing the need for precise control during synthesis.
Alternative Preparations: While the core synthetic route involves cyanogen bromide cyclization, other methods such as microwave-assisted intramolecular cyclization and protection-deprotection strategies have been reported for related benzimidazole derivatives, though specific to other substituents.
Comparative Data Table of N-Alkyl-1H-benzimidazol-2-amine Analogues (Selected from Research)
| Compound | N-Substituent | EC50 (μM) for TLR8 Agonism | Notes |
|---|---|---|---|
| This compound | Butyl | ~3.2 (approximate from analogues) | Optimal chain length for activity; free base unstable |
| N-Pentyl-1H-benzimidazol-2-amine hydrochloride | Pentyl | 1.13 (4-methyl derivative) | Higher potency with methyl substitution at C4 |
| N-Benzyl-1H-benzimidazol-2-amine hydrochloride | Benzyl | Inactive | Bulky substituents reduce activity |
Note: EC50 values are derived from related analogues studied for TLR8 agonistic activity as direct data for N-butyl derivative is limited but inferred from structural analogues.
Summary of Key Points
The preparation of this compound involves cyclization of o-phenylenediamine with cyanogen bromide to form the benzimidazole core.
Selective N1-alkylation with butyl halides under basic conditions yields the N-butyl substituted intermediate.
Conversion to the hydrochloride salt enhances compound stability and facilitates handling.
Structural studies emphasize the necessity of the free amine at C2 and the N-butyl group for biological activity.
Synthetic modifications require careful consideration to maintain activity and compound stability.
This comprehensive overview integrates synthetic methodologies and research insights to provide an authoritative guide on the preparation of this compound, supporting its continued exploration in medicinal chemistry contexts.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de M-084 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los reactivos comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen los halógenos y los nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de óxidos, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Effects
Research indicates that N-butyl-1H-benzimidazol-2-amine hydrochloride exhibits significant antidepressant and anxiolytic properties. In animal models, doses around 10 mg/kg have shown these effects, attributed to the compound's ability to block transient receptor potential canonical channels TRPC4 and TRPC5, which are involved in calcium signaling in neurons.
Cellular Metabolism Modulation
The compound has been observed to influence cellular metabolism and gene expression through its interactions with various biomolecules. It activates mitochondrial unfolded protein response pathways, which may contribute to longevity effects in model organisms like C. elegans by delaying aging processes.
Immune Response Modulation
This compound interacts with Toll-Like Receptor 8 (TLR8), showcasing agonistic activities that may enhance immune responses. This interaction suggests potential therapeutic roles in immunology.
Electrolyte for Solar Cells
The compound has been investigated for its use as an electrolyte in dye-sensitized solar cells, where it demonstrates improved charge transfer capabilities. This application highlights its potential in renewable energy technologies.
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various derivatives, including N-(fluoroalkyl)imidazolones, which have applications in medicinal chemistry and materials science.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antidepressant Effects | Pharmacology | Significant anxiolytic effects observed at 10 mg/kg dosage in animal models. |
| Mitochondrial Response Activation | Aging Research | Activates pathways that delay aging in C. elegans through mitochondrial response modulation. |
| Electrolyte Performance | Renewable Energy | Improved charge transfer capabilities noted when used as an electrolyte in solar cells. |
Mecanismo De Acción
El clorhidrato de M-084 ejerce sus efectos bloqueando los canales canónicos del receptor potencial transitorio 4 y 5. Estos canales están involucrados en la regulación de la entrada de calcio en las células, lo cual es crucial para varios procesos celulares. Al inhibir estos canales, el clorhidrato de M-084 puede modular las vías de señalización del calcio, lo que lleva a sus efectos antidepresivos y ansiolíticos observados .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings :
Selectivity Profile: M 084 hydrochloride’s >10-fold selectivity for TRPC4/5 over TRPC3 distinguishes it from nonselective TRPC inhibitors like SKF-96364. This specificity reduces off-target effects in neuronal studies . In contrast, Anandamide modulates TRPV1 channels but lacks direct TRPC4/5 activity, highlighting divergent therapeutic pathways .
Pharmacokinetic Advantages: The butyl chain in M 084 enhances membrane permeability compared to shorter-chain analogs (e.g., methyl or ethyl derivatives), improving CNS bioavailability . 2-(Aminomethyl)benzimidazole dihydrochloride, while structurally similar, lacks the lipophilic butyl group, limiting its utility in vivo .
Therapeutic Potential: M 084’s rapid antidepressant effects (observed within hours in rodent models) contrast with traditional SSRIs, which require weeks for efficacy. This aligns with TRPC4/5’s role in acute synaptic plasticity .
Critical Analysis of Structural and Functional Divergence
Benzimidazole vs. Benzamide Derivatives :
M 084’s benzimidazole core enables π-π stacking interactions with TRPC4/5 channels, critical for binding affinity. In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (a benzamide derivative) lacks this aromatic system, rendering it inactive against TRP channels .- Hydrochloride Salts: The hydrochloride salt form of M 084 improves aqueous solubility compared to non-ionic analogs (e.g., free base forms), facilitating in vivo administration . Similar solubility enhancements are seen in chlorphenoxamine hydrochloride (an antihistamine) but with distinct biological targets .
Actividad Biológica
N-Butyl-1H-benzimidazol-2-amine hydrochloride, also known as M-084 hydrochloride, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of neuropharmacology and cellular biology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and specific case studies.
Target of Action
this compound primarily targets Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5 . These channels play crucial roles in calcium signaling within cells, which is essential for various physiological processes including neuronal signaling and muscle contraction.
Mode of Action
As a blocker of TRPC4 and TRPC5 channels, M-084 hydrochloride alters calcium influx into cells, leading to significant changes in neuronal activity. This mechanism is linked to its antidepressant and anxiolytic effects, which have been documented in various studies.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Solubility : Highly soluble in water (up to 100 mM) and dimethyl sulfoxide (DMSO), facilitating its use in biological studies.
- Stability : The compound remains stable under standard laboratory conditions but may degrade under extreme conditions.
Biological Activity
The biological activities of this compound include:
Antidepressant and Anxiolytic Effects
Studies have shown that at a dosage of 10 mg/kg , this compound exhibits significant antidepressant and anxiolytic-like effects in animal models. The mechanism involves modulation of neuronal signaling pathways associated with mood regulation .
Cellular Effects
N-butyl-1H-benzimidazol-2-amine interacts with various enzymes and proteins, influencing cellular metabolism and gene expression. For instance:
- It activates the mitochondrial unfolded protein response and AMPK , which are critical for cellular stress responses.
- It has been shown to extend the lifespan of Caenorhabditis elegans by delaying age-related decline through transcription factor activation (DAF-16) .
Interaction with Receptors
The compound demonstrates agonistic activity on Toll-Like Receptor 8 (TLR8) , suggesting potential applications in modulating immune responses.
Case Studies
Several studies illustrate the compound's efficacy:
- Antidepressant Activity : In a controlled study, M-084 was administered to mice and resulted in reduced depressive behaviors as measured by standard assays (e.g., forced swim test) compared to controls.
- Cellular Metabolism : Research indicated that N-butyl-1H-benzimidazol-2-amine influences metabolic pathways by interacting with key enzymes involved in energy metabolism. This was evidenced by altered levels of ATP production in treated cells compared to untreated controls .
- Neuroprotective Effects : In vitro studies have demonstrated that the compound protects neuronal cells from apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-Butyl-1H-benzimidazol-2-amine hydrochloride, and what purity benchmarks are recommended for pharmacological studies?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1H-benzimidazol-2-amine derivatives with butyl halides in polar solvents (e.g., ethanol or chloroform) under reflux (6–48 hours). Purification involves recrystallization from ethanol/water mixtures, achieving ≥99% purity (critical for pharmacological assays) . Key parameters include:
- Reaction Temperature : 60–80°C.
- Catalyst : KOH or Na₂S₂O₅ for deprotonation.
- Yield Optimization : Varies between 22–80% depending on stoichiometry and solvent choice.
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is used to resolve the hydrochloride salt’s geometry. Key steps:
- Space Group Analysis : Triclinic or monoclinic systems are common for benzimidazole derivatives.
- Hydrogen Bonding : Intermolecular N–H⋯Cl interactions stabilize the crystal lattice.
- Planarity Metrics : The benzimidazole core should exhibit near-planar geometry (deviation <0.05 Å) .
Complementary techniques include IR spectroscopy (N–H stretch at ~3178 cm⁻¹) and ¹H NMR (butyl chain protons at δ 1.5–2.6 ppm) .
Q. What in vitro assays are used to screen the TRPC4/5 inhibitory activity of this compound?
- Methodological Answer : TRPC4/5 inhibition is assessed using patch-clamp electrophysiology in transfected HEK293 cells or primary neurons:
- Voltage Protocol : Cells held at −60 mV with ramp depolarizations.
- Agonist Application : Carbachol or (-)-Englerin A to activate TRPC4/5.
- IC50 Calculation : Dose-response curves (3.7–10.3 µM for TRPC4; 8.2 µM for TRPC5) via non-linear regression .
Secondary validation includes calcium imaging (Fluo-4 AM) to confirm reduced intracellular Ca²⁺ flux.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported TRPC4/5 inhibition IC₅₀ values across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, agonist potency). To reconcile
- Standardized Protocols : Use identical transfection ratios (TRPC4:TRPC5 plasmids) and agonist concentrations.
- Control for Off-Target Effects : Include TRPC3-knockout cells to isolate TRPC4/5 activity.
- Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to calculate weighted IC₅₀ .
Q. What strategies improve the blood-brain barrier (BBB) penetration of this compound for CNS applications?
- Methodological Answer : Structural modifications guided by QSAR models enhance BBB permeability:
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Methodological Answer : Stability studies (HPLC-MS monitoring) show:
- Optimal Conditions : Lyophilized powder stored at −20°C in amber vials (degradation <5% over 12 months).
- pH Sensitivity : Degrades rapidly in alkaline buffers (pH >8) via benzimidazole ring hydrolysis.
- Solvent Compatibility : Stable in DMSO (>95% integrity at 10 mM for 6 months) but degrades in aqueous solutions (>10% loss in 4 weeks) .
Q. What computational methods predict the compound’s binding mode to TRPC4/5 channels?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions:
- Binding Pocket : Hydrophobic residues (e.g., TRPC5 Leu 678) anchor the butyl chain.
- Electrostatic Contributions : Protonated amine forms salt bridges with Glu 543.
- Validation : Mutagenesis (e.g., Glu543Ala) reduces inhibitory potency by >50% .
Data Contradiction Analysis
Q. Why do some studies report antidepressant effects while others observe no behavioral changes in murine models?
- Methodological Answer : Variability stems from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
